
Tert-butyl3-(piperidin-2-yl)propanoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C12H23NO2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride typically involves the esterification of 3-(piperidin-2-yl)propanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting ester is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and receptor binding studies.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-(piperidin-3-yl)propanoate: Similar structure but with the piperidine ring attached at a different position.
Tert-butyl 2-(piperidin-3-yl)acetate hydrochloride: Contains an acetate group instead of a propanoate group.
Uniqueness
Tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride is unique due to the specific positioning of the piperidine ring and the tert-butyl ester group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H24ClNO2 |
|---|---|
Poids moléculaire |
249.78 g/mol |
Nom IUPAC |
tert-butyl 3-piperidin-2-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H23NO2.ClH/c1-12(2,3)15-11(14)8-7-10-6-4-5-9-13-10;/h10,13H,4-9H2,1-3H3;1H |
Clé InChI |
RTKOMPJAPJXMPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCC1CCCCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



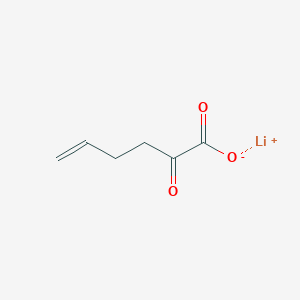
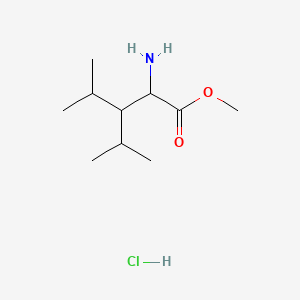
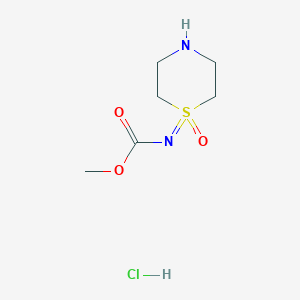
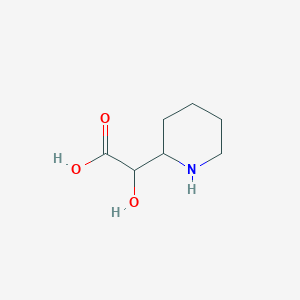
![1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride](/img/structure/B13509839.png)
![4-((Benzyloxy)carbonyl)-9-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B13509847.png)
![3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B13509865.png)
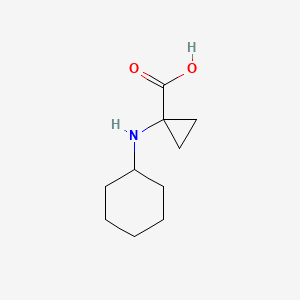
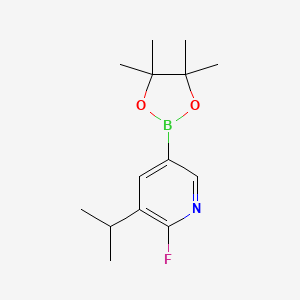
![2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13509891.png)
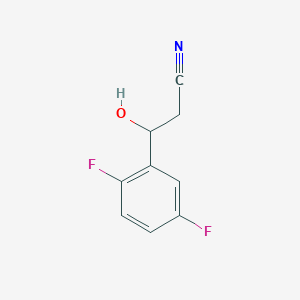
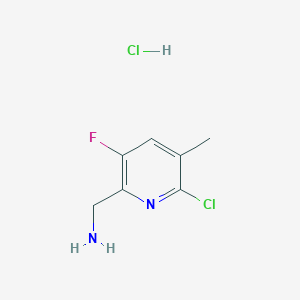
![4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B13509899.png)
